molecular formula C26H24N2O3 B2513755 1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea CAS No. 923185-62-0

1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

Cat. No.: B2513755
CAS No.: 923185-62-0
M. Wt: 412.489
InChI Key: BQBOBLUKDQUZHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical and Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Key Intermediates in Marine Drugs : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, highlights the role of 4H-chromene derivatives in medicinal chemistry (Li et al., 2013).

Electronic and Optical Properties

  • Electrochemical and Optical Properties : Research on terthienyl based monomers including chromene derivatives revealed their influence on the electronic and optoelectronic behaviors of electrochromic materials, demonstrating the potential of such compounds in the development of electrochromic polymers and materials (Yigit et al., 2014).

Crystal Structure Analysis

  • Supramolecular Self-Assembly Studies : The analysis of the crystal structure of coumarine-based acylthiourea, a compound closely related to 4H-chromenes, has contributed to the understanding of intermolecular interactions and the stability of crystal lattices, aiding in the development of new materials (Saeed et al., 2016).

Radical Reactions in Organic Synthesis

  • Building Blocks in Organic Synthesis : tert-Butyl phenylazocarboxylates, closely related to the tert-butyl phenyl chromenes, are versatile building blocks in synthetic organic chemistry, enabling a variety of modifications through nucleophilic substitutions and radical reactions, thus expanding the toolkit for organic synthesis (Jasch et al., 2012).

Ligand Development for Novel Materials

  • Ligand Synthesis for Novel Materials : The study of sterically encumbered systems, including compounds with tert-butylphenyl groups, has led to the synthesis of novel materials with low-coordinate phosphorus centers. This research provides insights into the development of materials with unique chemical properties (Shah et al., 2000).

Safety and Hazards

This would involve information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve speculation on potential future research directions, such as new reactions the compound could be involved in, potential applications, or modifications that could be made to its structure to enhance its properties .

Properties

IUPAC Name

1-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-26(2,3)18-11-9-17(10-12-18)24-16-22(29)21-15-20(13-14-23(21)31-24)28-25(30)27-19-7-5-4-6-8-19/h4-16H,1-3H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBOBLUKDQUZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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